molecular formula C23H21FN2O2 B2472635 2-(3,4-dimethoxybenzyl)-1-(2-fluorobenzyl)-1H-benzimidazole CAS No. 876882-60-9

2-(3,4-dimethoxybenzyl)-1-(2-fluorobenzyl)-1H-benzimidazole

Cat. No. B2472635
CAS RN: 876882-60-9
M. Wt: 376.431
InChI Key: QIMMSYPGSLWTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxybenzyl)-1-(2-fluorobenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBFI, and it has been synthesized using different methods.

Scientific Research Applications

Antitumor Potentials of Benzimidazole Anthelmintics

Benzimidazole anthelmintics, traditionally used for their antiparasitic properties, have been identified to exert significant anticancer activities. These compounds disrupt microtubule polymerization, induce apoptosis, cause cell cycle arrest, inhibit angiogenesis, and block glucose transport. Their antitumorigenic effects are notable even against cancer cells resistant to conventional therapies, suggesting their potential as adjuvant treatments to enhance anticancer efficacy. The repurposing of these compounds could offer broad, safe options for cancer treatment, leveraging their long history of use in antiparasitic therapy (Son, Lee, & Adunyah, 2020).

Chemical Synthesis and Biological Importance

The synthesis and functionalization of benzimidazole derivatives have been extensively studied due to their diverse biological and pharmacological properties. Research has focused on developing efficient synthetic strategies for 2-arylthio-benzazoles, which have shown significant biological activities. These synthetic methodologies provide a useful framework for constructing various 2-arylthio-benzazoles, highlighting their importance in medicinal chemistry (Vessally et al., 2018).

Drug Repurposing and Relabeling for Cancer Therapy

The use of benzimidazole anthelmintics for cancer therapy has gained interest due to their pleiotropic effects, including microtubule disruption, anti-angiogenic, and anti-metastatic activities. Preclinical studies and limited clinical trials have suggested the noteworthy anticancer potency of benzimidazoles, particularly mebendazole, albendazole, and flubendazole. These findings support further validation through controlled clinical trials to establish these compounds as viable anticancer therapies (Nath et al., 2020).

Medicinal Perspectives of Mannich Bases of Benzimidazole Derivatives

Benzimidazole derivatives synthesized through the Mannich reaction have shown a wide array of medicinal applications, including antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant activities. This highlights the significance of benzimidazole derivatives in medicinal chemistry and their potential in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1-[(2-fluorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O2/c1-27-21-12-11-16(13-22(21)28-2)14-23-25-19-9-5-6-10-20(19)26(23)15-17-7-3-4-8-18(17)24/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMMSYPGSLWTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxybenzyl)-1-(2-fluorobenzyl)-1H-benzimidazole

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